5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole
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Overview
Description
5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole in lab experiments is its potential as a multi-targeted agent for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize any potential side effects.
Future Directions
There are several future directions for the study of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its efficacy and minimize any potential side effects for use as an anti-cancer agent. Additionally, there is potential for the development of new derivatives of this compound with improved properties for various applications.
Synthesis Methods
The synthesis of 5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole involves a multi-step process. First, 2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole-5-carbaldehyde is reacted with phosphorus oxychloride to form the corresponding acid chloride. This is then reacted with 5-chlorothiophene-2-amine in the presence of a base to form the final product.
Scientific Research Applications
5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-8-4-11-9(15-8)14-2-1-6-3-12-13-7(6)5-14/h3-4H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBABAKHKNJZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=NN2)C3=NC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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